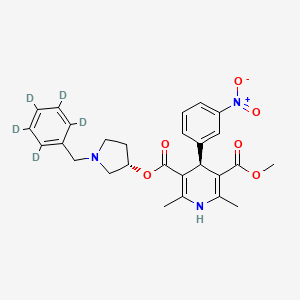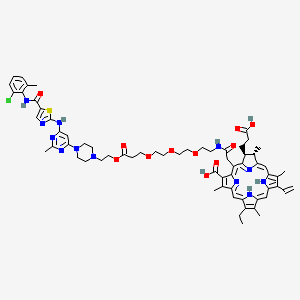
Antitumor photosensitizer-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor photosensitizer-4 is a novel compound designed for use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. This compound has shown promise in enhancing systemic antitumor immunity and targeting both primary and distant tumors through pyroptosis induction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-4 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation, which are crucial for its phototoxicity and pyroptosis induction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process may also involve encapsulation in nanoparticles to enhance cellular uptake and therapeutic effectiveness .
化学反应分析
Types of Reactions: Antitumor photosensitizer-4 primarily undergoes photochemical reactions upon light activation. These reactions include:
Oxidation: Generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.
Substitution: Interaction with cellular components, leading to the formation of covalent bonds and subsequent cell death.
Common Reagents and Conditions:
Light Source: Specific wavelengths of light are used to activate the photosensitizer.
Oxygen: Essential for the generation of ROS during photodynamic therapy.
Major Products: The primary products of these reactions are ROS, which include singlet oxygen and free radicals that cause cellular damage and apoptosis .
科学研究应用
Antitumor photosensitizer-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photochemical reactions and ROS generation.
Biology: Investigated for its ability to induce immunogenic cell death and enhance antitumor immunity.
Industry: Potential use in the development of targeted drug delivery systems and imaging agents.
作用机制
The mechanism of action of Antitumor photosensitizer-4 involves the following steps:
Light Activation: Upon exposure to specific wavelengths of light, the photosensitizer is activated.
ROS Generation: The activated photosensitizer converts surrounding oxygen molecules into ROS.
Cellular Damage: ROS induce oxidative stress, leading to apoptosis, necrosis, and pyroptosis of cancer cells.
Immune Activation: The dying tumor cells release tumor-associated antigens, which enhance immunogenicity and activate immune cells
相似化合物的比较
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial effects.
Phenylbenzopyrylium Photosensitizers: Similar in structure and function, used in various photodynamic therapy applications.
Uniqueness: Antitumor photosensitizer-4 stands out due to its membrane-tethered activation design, which ensures prolonged circulation, long-lasting imaging, and persistent photodynamic therapy. This design enhances systemic antitumor immunity and offers a promising approach for cancer immunotherapy
属性
分子式 |
C65H77ClN12O11S |
|---|---|
分子量 |
1269.9 g/mol |
IUPAC 名称 |
(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1 |
InChI 键 |
PJTOPSRBRNOPQL-LWOWNENESA-N |
手性 SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
规范 SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
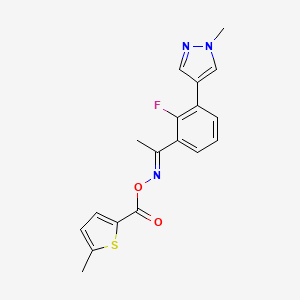
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

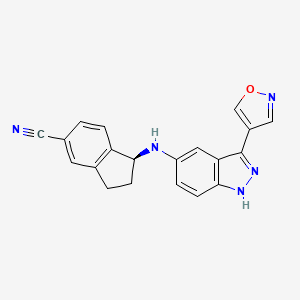
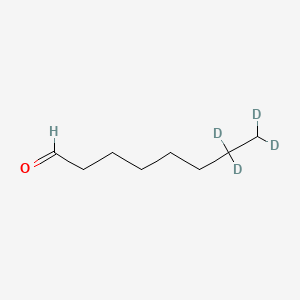
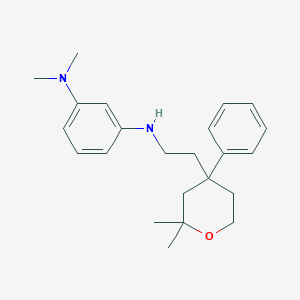

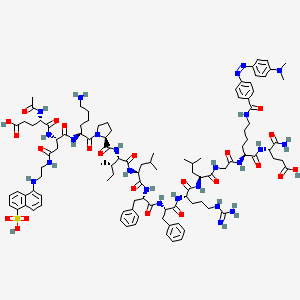
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

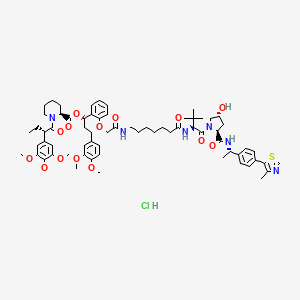
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
